6-(5-Amino-1-methyl-1H-pyrazol-3-yl)-2,3-dihydropyridazin-3-one

Hydrogen bond donor count Membrane permeability Drug-likeness

Researchers developing PDE/kinase inhibitors face a critical gap: the impact of pyrazole N-methylation on target binding cannot be reliably predicted without matched-pair experimental comparison. This N-methylated pyridazinone-pyrazole serves as the partner alongside its N-desmethyl analog (CAS 1415484-45-5) for systematic SAR profiling. • Reduced H-bond donor count (2 vs. 3) and blocked N-H glucuronidation site may improve metabolic stability. • 5-Amino handle enables amide coupling, sulfonamide formation, or reductive amination for rapid library expansion. • Compatible with broad-panel PDE1-11 and kinase selectivity screening. Supplied at ≥95% purity with global shipping.

Molecular Formula C8H9N5O
Molecular Weight 191.19 g/mol
Cat. No. B13332361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(5-Amino-1-methyl-1H-pyrazol-3-yl)-2,3-dihydropyridazin-3-one
Molecular FormulaC8H9N5O
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=NNC(=O)C=C2)N
InChIInChI=1S/C8H9N5O/c1-13-7(9)4-6(12-13)5-2-3-8(14)11-10-5/h2-4H,9H2,1H3,(H,11,14)
InChIKeyIICGAVPXLQHFOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(5-Amino-1-methyl-1H-pyrazol-3-yl)-2,3-dihydropyridazin-3-one: Identity & Procurement


6-(5-Amino-1-methyl-1H-pyrazol-3-yl)-2,3-dihydropyridazin-3-one (CAS 1700190-03-9, molecular formula C₈H₉N₅O, molecular weight 191.19 g/mol) is a heterocyclic compound belonging to the pyridazinone class, featuring a 2,3-dihydropyridazin-3-one core linked at the 6-position to a 5-amino-1-methyl-1H-pyrazol-3-yl substituent . The compound is commercially available at research-grade purity (typically 95%) from specialty chemical suppliers . Its structural architecture – an amino-substituted pyrazole coupled to a pyridazinone scaffold – places it within a privileged chemical space explored for phosphodiesterase (PDE) inhibition, kinase modulation, and other enzyme-targeted applications [1]. The N-methyl group on the pyrazole ring distinguishes this compound from its N-unsubstituted analog 6-(5-amino-1H-pyrazol-3-yl)-2,3-dihydropyridazin-3-one (CAS 1415484-45-5, C₇H₇N₅O, MW 177.16 g/mol) .

1 Matched molecular pair analysis of pyrazole N‑methylation effects on PDE inhibition
2 Scaffold for PDE / kinase inhibitor SAR exploration with amino derivatization handle
3 Research‑grade (95%) building block for focused library synthesis

6-(5-Amino-1-methyl-1H-pyrazol-3-yl)-2,3-dihydropyridazin-3-one: Why Substitution Fails


IMPORTANT NOTE: High-strength, direct head-to-head comparative biological data for this specific compound versus its closest analogs is currently absent from the publicly available scientific and patent literature. Consequently, quantitative differentiation claims that would normally anchor a procurement decision are limited. The evidence presented below relies on computational physicochemical comparisons and class-level inferences from structurally related pyridazinone-pyrazole systems. Users should treat the quantitative data below as preliminary and verify through experimental head-to-head testing where procurement decisions are critical. Substitution with the N-desmethyl analog (CAS 1415484-45-5) or other pyridazinone-pyrazole derivatives cannot be assumed to produce equivalent biological outcomes because even minor structural modifications – such as N-methylation – are known to alter hydrogen-bonding capacity, lipophilicity, tautomeric equilibria, and target binding affinity in this compound class [1].

H‑Bond Donor Shift
The N‑desmethyl analog (CAS 1415484‑45‑5) carries 3 HBD groups vs. 2 in the target compound. This difference may alter passive permeability and cell‑based assay behavior; direct substitution is not supported without head‑to‑head comparison.
Lipophilicity & SAR Sensitivity
Even a marginal ΔLogP can produce meaningful PDE3A/PDE4 potency shifts, as seen in pyrazolopyridine‑pyridazinone series. Substitution with the desmethyl analog may shift assay potency profiles and should not be assumed equivalent.
Metabolic Soft Spot Mismatch
N‑Methylation blocks a potential N‑glucuronidation site and alters tautomeric equilibria. The desmethyl analog may exhibit different metabolic stability, limiting interchangeability in cell‑based or in‑vivo model studies.

6-(5-Amino-1-methyl-1H-pyrazol-3-yl)-2,3-dihydropyridazin-3-one: Differentiation Evidence


N-Methylation Reduces H-Bond Donor Count

The N-methyl group on the pyrazole ring reduces the hydrogen bond donor (HBD) count from 3 (in the N-desmethyl analog, CAS 1415484-45-5) to 2 (in the target compound). HBD count is a critical determinant of passive membrane permeability and oral bioavailability; a reduction from 3 to 2 HBDs brings the compound closer to the optimal range for CNS penetration and cellular permeability according to Lipinski's and related drug-likeness rules .

HBD Count
Data to verify
Target: 2 HBD
Comparator: 3 HBD
Δ = −1 (33% reduction)
Supports cell‑permeability review for intracellular enzyme targets
Computed from structure; vendor analytical page reference
Hydrogen bond donor count Membrane permeability Drug-likeness

Lipophilicity Modulation via N-Methylation

The calculated partition coefficient (LogP) for the target compound is -0.2474, compared to -0.2578 for the N-desmethyl analog – a negligible difference of ΔLogP = +0.0104 . However, in the broader context of pyridazinone-pyrazole PDE inhibitors, SAR studies have demonstrated that even modest changes in substituent lipophilicity can produce significant shifts in inhibitory potency. For instance, in the pyrazolopyridine-pyridazinone PDE3A inhibitor series, an IC₅₀ difference of approximately one order of magnitude (0.06 μM vs. 0.5 μM) was observed between closely related analogs differing by a single cyano substituent [1]. While this class-level evidence does not directly quantify the target compound's activity, it establishes that small structural perturbations in this scaffold can translate into meaningful biological differences.

LogP Modulation
Reported
Target LogP = −0.2474
N‑desmethyl LogP = −0.2578
ΔLogP = +0.0104
Marginal lipophilicity shift; class‑level PDE3A SAR suggests small ΔLogP can change IC₅₀ ~10‑fold
Class‑level inference; direct target IC₅₀ not available
Lipophilicity LogP Drug-likeness

Metabolic Stability Implications of N-Methylation

N-Methylation of the pyrazole ring eliminates a potential site for phase II metabolic conjugation (N-glucuronidation) and blocks N-H tautomerism that is present in the desmethyl analog. In related aminopyrazole-containing kinase inhibitors, N-methylation has been employed as a deliberate strategy to improve metabolic stability and simplify tautomeric equilibria [1][2]. The target compound's single rotatable bond (vs. the desmethyl analog) also suggests a more conformationally constrained structure that may favor specific binding poses.

Metabolic Stability
Class‑level
N‑CH₃ eliminates N‑glucuronidation site; rotatable bonds: 1
Potential metabolic stability improvement vs. N‑desmethyl analog
Inferred from medicinal chemistry principles; quantitative stability data absent
Metabolic stability N-methylation Tautomerism

Pyridazinone-Pyrazole Scaffold Privilege

The pyridazinone-pyrazole hybrid scaffold is recognized as a privileged chemotype with demonstrated activity across multiple target classes including PDE3A, PDE4, PDE5, PDEδ, sortase A, and various kinases [1][2][3]. While specific IC₅₀ values for the target compound are not publicly available, structurally related pyridazinone-pyrazole compounds have shown IC₅₀ values ranging from low nanomolar (e.g., PDE4 inhibitors with IC₅₀ in the nanomolar range) to sub-micromolar (e.g., sortase A inhibitors with IC₅₀ values in the sub-micromolar range) [2][3]. The 5-amino substituent on the pyrazole ring provides a synthetic handle for further derivatization, making this compound a versatile starting point for focused library synthesis.

Scaffold Privilege
Class‑level
Pyridazinone‑pyrazole chemotype active across PDE3A, PDE4, PDE5, kinases, sortase A
Supports exploratory SAR procurement; no target‑specific IC₅₀ for this compound
Literature shows nanomolar to sub‑micromolar range for related analogs
Privileged scaffold PDE inhibition SAR potential

6-(5-Amino-1-methyl-1H-pyrazol-3-yl)-2,3-dihydropyridazin-3-one: Application Scenarios


SAR Probe for N-Methylation Effects in PDE Inhibitors

The target compound serves as a matched molecular pair with its N-desmethyl analog (CAS 1415484-45-5) to systematically evaluate the impact of pyrazole N-methylation on PDE inhibitory potency and selectivity. Procurement of both compounds enables direct head-to-head comparison in PDE3A or PDE4 enzymatic assays, addressing the current data gap identified in Section 3 .

Focused Library Synthesis via 5-Amino Derivatization

The 5-amino substituent on the pyrazole ring provides a reactive handle for amide coupling, sulfonamide formation, or reductive amination, enabling rapid generation of focused compound libraries. This synthetic versatility, combined with the privileged pyridazinone-pyrazole scaffold, makes the compound suitable for hit-to-lead expansion programs targeting kinases or phosphodiesterases [1].

Metabolic Stability Benchmarking vs. N-Unsubstituted Analog

Given the reduced H-bond donor count (2 vs. 3) and blocked N-H glucuronidation site (Section 3, Evidence Items 1 and 3), the target compound is a candidate for comparative microsomal or hepatocyte stability assays against the N-desmethyl analog. Positive results would support its selection as a lead-like scaffold with improved pharmacokinetic properties .

Biochemical Target Selectivity Profiling

The scaffold's demonstrated activity across multiple PDE isoforms and kinase targets (Section 3, Evidence Item 4) supports procurement for broad-panel selectivity screening. The N-methyl substitution may confer isoform selectivity advantages that can only be revealed through systematic profiling against PDE1-11 or kinase panels [2].

Application
Selection Property
Validation Focus
N‑Methylation SAR probe for PDE inhibitors
Matched molecular pair with N‑desmethyl analog
Head‑to‑head PDE isoform inhibition endpoint comparison
Focused library synthesis
5‑Amino derivatization handle on privileged scaffold
SAR expansion across kinase and PDE target panels
Metabolic stability benchmarking
Reduced HBD count and blocked N‑glucuronidation
Comparative microsomal/hepatocyte stability endpoint review
Biochemical selectivity profiling
Pyridazinone‑pyrazole multi‑target scaffold
Broad‑panel PDE/kinase selectivity screening context
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